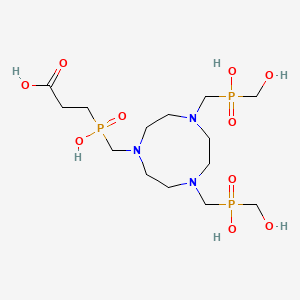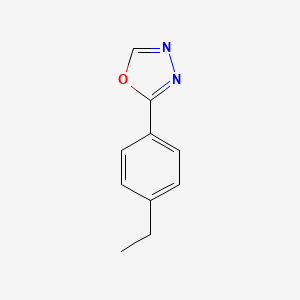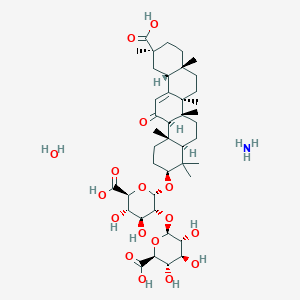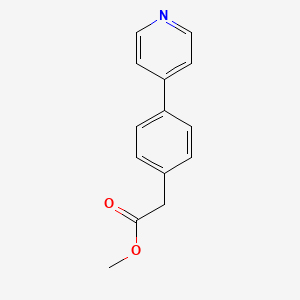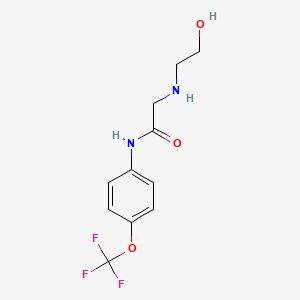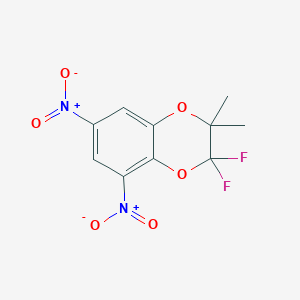
(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester” is an ester, a type of organic compound derived from carboxylic acids . In esters, the hydrogen in the carboxylic acid group (-COOH) is replaced by a hydrocarbon group . This particular ester has a complex structure with a chlorine atom, a formyl group, and an ethyl ester group .
Synthesis Analysis
Esters are typically synthesized through a reaction between alcohols and carboxylic acids, a process known as esterification . This reaction is often catalyzed by an acid and can be slow and reversible . The ester can be distilled off as soon as it is formed to prevent the reverse reaction . The synthesis of “(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester” would likely involve a similar process, although specific details would depend on the exact reactants and conditions used .Molecular Structure Analysis
The molecular structure of an ester like “(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester” involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the ester functional group . The “(Z)” notation indicates that the highest-priority groups on either side of the double bond are on the same side . The “3-Chloro-2-formyl” part suggests the presence of a chlorine atom and a formyl group at the 3rd and 2nd positions of the but-2-enoic acid ethyl ester respectively .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the reaction of the ester with water to produce a carboxylic acid and an alcohol . This reaction is often catalyzed by an acid and can be slow and reversible . Another possible reaction is transesterification, where the ester is reacted with an alcohol to produce a different ester .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water because they can engage in hydrogen bonding with water . The specific physical and chemical properties of “(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester” would depend on its exact molecular structure.作用機序
The mechanism of ester formation involves several steps, including the transfer of a proton from the acid catalyst to the oxygen in the carboxylic acid group, followed by nucleophilic attack by the alcohol . The mechanism for the hydrolysis of esters also involves several steps, including the transfer of a proton from a hydroxonium ion to the oxygen in the ester group, followed by nucleophilic attack by water .
Safety and Hazards
While specific safety data for “(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester” is not available, general safety precautions for handling esters include avoiding heat and sparks, using personal protective equipment, and not eating, drinking, or smoking when using the product . Esters should be stored in a well-ventilated place and kept tightly closed .
将来の方向性
While specific future directions for “(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester” are not available, research in the field of esters is ongoing. For example, there is interest in using esters like ethyl levulinate, a completely bio-based chemical made from levulinic acid, as sustainable, environment-friendly, and alternative sources of energy .
特性
IUPAC Name |
ethyl (Z)-3-chloro-2-formylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO3/c1-3-11-7(10)6(4-9)5(2)8/h4H,3H2,1-2H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIZWZRSIGKIDL-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\Cl)/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

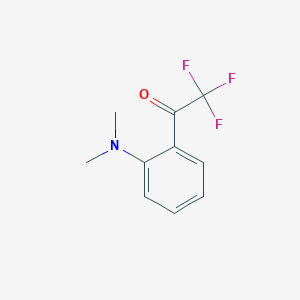

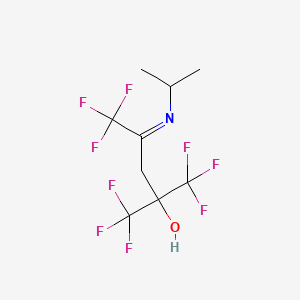
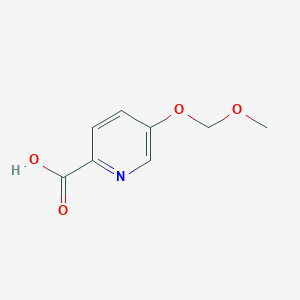
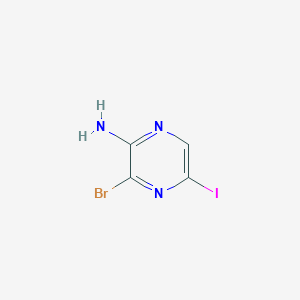
![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)
